Adefovir

Descripción general

Descripción

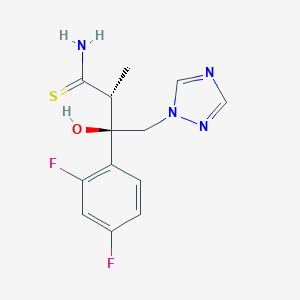

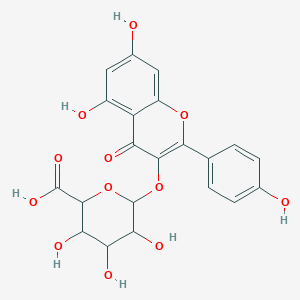

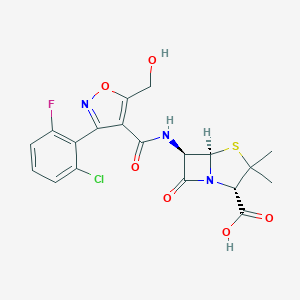

Adefovir is a nucleotide analog used primarily for the treatment of chronic hepatitis B virus (HBV) infections. It is an acyclic nucleotide analog of adenosine monophosphate and is often administered in the form of its prodrug, this compound dipivoxil, to enhance its bioavailability . This compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HBV .

Aplicaciones Científicas De Investigación

Adefovir has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Primarily used for the treatment of chronic hepatitis B.

Industry: Utilized in the development of antiviral drugs and formulations.

Mecanismo De Acción

Adefovir exerts its effects by inhibiting the reverse transcriptase enzyme of HBV. Once inside the cell, this compound is phosphorylated to its active form, this compound diphosphate. This active form competes with natural substrates and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .

Similar Compounds:

Tenofovir: Another nucleotide analog used for HBV and HIV treatment.

Lamivudine: A nucleoside analog used for HBV treatment.

Entecavir: A nucleoside analog with a higher barrier to resistance than this compound.

Uniqueness: this compound’s primary advantage is its lower resistance rate compared to lamivudine. it is less potent than tenofovir and has a higher risk of nephrotoxicity .

Safety and Hazards

Adefovir does not appear to be a significant cause of drug-induced liver injury, but initiation of therapy and sudden withdrawal of therapy can induce a transient exacerbation of the underlying hepatitis B . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Despite the availability of a protective vaccine for over 3 decades, the number of persons with chronic HBV infection remains high. These persons are at risk for complications of cirrhosis and hepatocellular carcinoma (HCC). Current treatment is effective at inhibiting viral replication and reducing complications of chronic HBV infection, but is not curative, and in the case of nucleos(t)ide analogues must be administered long-term, if not indefinitely, due to persistence of the covalently closed circular (cccDNA) in the hepatocyte .

Análisis Bioquímico

Biochemical Properties

Adefovir interacts with HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate . This interaction leads to DNA chain termination after its incorporation into viral DNA .

Cellular Effects

This compound has a significant impact on cells infected with the hepatitis B virus. It inhibits HBV DNA polymerase, which is crucial for the virus to reproduce in the body . This action disrupts the viral replication process, leading to a decrease in the viral load within the cells .

Molecular Mechanism

The active metabolite of this compound, this compound diphosphate, inhibits HBV DNA polymerase by competing with the natural substrate deoxyadenosine triphosphate . This competition leads to the termination of the DNA chain after its incorporation into viral DNA, thereby inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound is well-tolerated and may produce long-term virological, biochemical, serological, and histological improvement

Metabolic Pathways

Within the liver cell, this compound dipivoxil is bisected into this compound by intracellular esterases. It is then phosphorylated by adenylate kinases and transformed into this compound diphosphate by nucleoside diphosphate .

Transport and Distribution

This compound is efficiently transported by the human renal organic anion transporter 1 (hOAT1), a membrane transport protein localized in the kidney . This transporter presumably mediates the accumulation of this compound in renal proximal tubules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Adefovir dipivoxil can be synthesized through a multi-step process. . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: In industrial settings, this compound dipivoxil is produced by heating a pharmaceutical solvent and an inclusion agent for dissolution, followed by cooling to room temperature. The mixture is then combined with this compound dipivoxil and further processed to form granules. These granules are mixed with pharmaceutical additives for uniform tableting or capsulation .

Análisis De Reacciones Químicas

Types of Reactions: Adefovir undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride is a common reducing agent.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated metabolites, which are crucial for the compound’s antiviral activity .

Propiedades

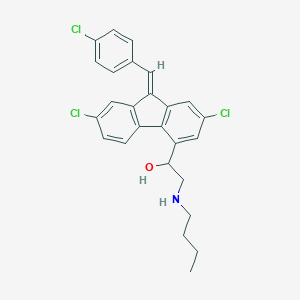

IUPAC Name |

2-(6-aminopurin-9-yl)ethoxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046214 | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MW: 501.47. Off-white crystalline powder. Solubility in water (mg/mL): 19 (pH 2.0); 0.4 (pH 7.2); log Kow (octanol/aqueous phosphate buffer): 1.91 /Adefovir di(pivaloyloxymethyl) ester/ | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog antiviral agent. Following initial diester hydrolysis in vivo to form adefovir, the drug undergoes subsequent phosphorylation by cellular enzymes to form its active metabolite, adefovir diphosphate. Adefovir diphosphate inhibits hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. Adefovir diphosphate is a weak inhibitor of human DNA polymerases, including alpha- and gamma-polymerases., Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 uM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases alpha and gamma with Ki values of 1.18 uM and 0.97 uM, respectively., 9-(2-Phosphonylmethoxyethyl)adenine (PMEA) is a potent and selective inhibitor of retrovirus (i.e., human immunodeficiency virus) replication in vitro and in vivo. Uptake of PMEA by human MT-4 cells and subsequent conversion to the mono- and diphosphorylated metabolites (PMEAp and PMEApp) are dose-dependent and occur proportionally with the initial extracellular PMEA concentrations. Adenylate kinase is unable to phosphorylate PMEA. However, 5-phosphoribosyl-1-pyrophosphate synthetase directly converts PMEA to PMEApp with a Km of 1.47 mM and a Vmax that is 150-fold lower than the Vmax for AMP. ATPase, 5'-phosphodiesterase, and nucleoside diphosphate kinase are able to dephosphorylate PMEApp to PMEAp, albeit to a much lower extent than the dephosphorylation of ATP. PMEApp has a relatively long intracellular half-life (16-18 hr) and has a much higher affinity for the human immunodeficiency virus-specified reverse transcriptase than for the cellular DNA polymerase alpha (Ki/Km: 0.01 and 0.60, respectively). PMEApp is at least as potent an inhibitor of human immunodeficiency virus reverse transcriptase as 2',3'-dideoxyadenosine 5'-triphosphate. Being an alternative substrate to dATP, PMEApp acts as a potent DNA chain terminator, and this may explain its anti-retrovirus activity. | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white crystalline solid | |

CAS RN |

106941-25-7 | |

| Record name | Adefovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106941-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adefovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106941257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adefovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adefovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P-[[2-(6-amino-9H-purin-9-yl)ethoxy]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GQP90I798 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>250 °C | |

| Record name | Adefovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

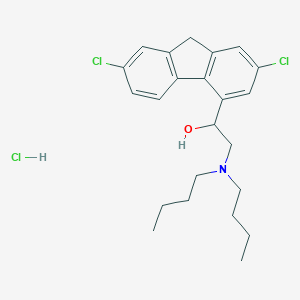

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)